REACTION_SMILES
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[CH2:32]([Li:33])[CH2:34][CH2:35][CH3:36].[CH3:15][CH2:16][CH2:17][CH2:18][N+:19]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:28][CH2:29][CH2:30][CH3:31].[CH3:42][CH2:43][O:44][CH2:45][CH3:46].[Cl:37][C:38](=[O:39])[O:40][CH3:41].[F-:14].[F:1][c:2]1[cH:3][cH:4][c:5]([C:8]#[C:9][Si:10]([CH3:11])([CH3:12])[CH3:13])[cH:6][cH:7]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([C:8]#[C:9][C:38](=[O:39])[O:40][CH3:41])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#Cc1ccc(F)cc1
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Name
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Type
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product
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Smiles
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COC(=O)C#Cc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |